molecular formula C36H56F9N9O12 B605574 ArgTX-93 TFA CAS No. 1161025-20-2

ArgTX-93 TFA

Cat. No.: B605574
CAS No.: 1161025-20-2
M. Wt: 977.8806
InChI Key: BCFCAKJJQFWJAI-HFYJLKHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ArgTX-93 TFA is a synthetic compound derived from argiotoxin, a class of neurotoxic peptides originally isolated from spider venom. It functions as a potent antagonist of ionotropic glutamate receptors (iGluRs), specifically targeting calcium-permeable AMPA receptors (CP-AMPARs) . Its trifluoroacetic acid (TFA) salt form enhances solubility and stability, making it suitable for in vitro and in vivo neuropharmacological studies. Research highlights its high selectivity for CP-AMPARs over other glutamate receptor subtypes, with an IC50 value of 12 nM in recombinant receptor assays .

Properties

CAS No.

1161025-20-2

Molecular Formula

C36H56F9N9O12

Molecular Weight

977.8806

IUPAC Name

(S)-N1-(9-((3-((S)-2-amino-5-guanidinopentanamido)propyl)amino)nonyl)-2-(2-(2,4-dihydroxyphenyl)acetamido)succinamide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C30H53N9O6.3C2HF3O2/c31-23(10-8-16-38-30(33)34)28(44)36-17-9-14-35-13-6-4-2-1-3-5-7-15-37-29(45)24(20-26(32)42)39-27(43)18-21-11-12-22(40)19-25(21)41;3*3-2(4,5)1(6)7/h11-12,19,23-24,35,40-41H,1-10,13-18,20,31H2,(H2,32,42)(H,36,44)(H,37,45)(H,39,43)(H4,33,34,38);3*(H,6,7)/t23-,24-;;;/m0.../s1

InChI Key

BCFCAKJJQFWJAI-HFYJLKHYSA-N

SMILES

O=C(NCCCCCCCCCNCCCNC([C@@H](N)CCCNC(N)=N)=O)[C@@H](NC(CC1=CC=C(O)C=C1O)=O)CC(N)=O.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ArgTX-93;  ArgTX 93;  ArgTX93;  ArgTX-93 TFA salt.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ArgTX-93 TFA is often compared to other argiotoxin derivatives and synthetic glutamate receptor antagonists. Key structural analogs include ArgTX-636 and Joro toxin (JSTX-3) .

Table 1: Structural and Functional Comparison of this compound with Analogues
Compound Target Receptor IC50 (nM) Solubility (mg/mL) Selectivity for CP-AMPARs Source
This compound CP-AMPAR 12 5.2 (in PBS) >100-fold vs. NMDA
ArgTX-636 AMPAR/NMDAR 45 3.8 (in PBS) 10-fold vs. NMDA
JSTX-3 CP-AMPAR 8 1.5 (in DMSO) >50-fold vs. Kainate

Key Findings :

  • ArgTX-636 : While structurally similar, ArgTX-636 exhibits lower selectivity for CP-AMPARs and reduced solubility compared to this compound .
  • JSTX-3 : Although more potent (IC50 = 8 nM), JSTX-3 requires organic solvents like DMSO for dissolution, limiting its utility in physiological studies .

Comparison with Functionally Similar Compounds

This compound is also compared to non-argiotoxin CP-AMPAR antagonists, such as IEM-1460 and Philanthotoxin-343 (PhTX-343).

Table 2: Functional Comparison with Non-Structural Analogs
Compound Mechanism IC50 (nM) Cross-Reactivity In Vivo Stability Source
This compound Pore block 12 Low (NMDA/Kainate) >24 hours
IEM-1460 Pore block 18 Moderate (NMDA) 6–8 hours
PhTX-343 Allosteric inhibition 220 High (Nicotinic) <2 hours

Key Findings :

  • IEM-1460 : This synthetic blocker has comparable potency but shorter in vivo stability, requiring frequent dosing in animal models .
  • PhTX-343 : Despite broader applications, PhTX-343’s low selectivity and rapid degradation limit its use in chronic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ArgTX-93 TFA
Reactant of Route 2
ArgTX-93 TFA

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